molecular formula C18H26O3 B1351354 Ethyl 4-(4-hexylphenyl)-4-oxobutyrate CAS No. 312943-18-3

Ethyl 4-(4-hexylphenyl)-4-oxobutyrate

Cat. No. B1351354
CAS RN: 312943-18-3
M. Wt: 290.4 g/mol
InChI Key: QGCUKRFRTAOHEC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hexylphenyl)-4-oxobutyrate, also known as 4-Hexylphenyl 4-oxobutyrate or EHPOB, is an ester of 4-hexylphenol and 4-oxobutanoic acid. This compound is used in the synthesis of various organic compounds, including drugs, fragrances, and flavors. It is also used as a solvent for various organic reactions. EHPOB is a versatile synthetic compound with a wide range of applications in the laboratory and in industry.

Scientific Research Applications

Asymmetric Bioreduction and Synthesis

  • pH Profile Optimization for Asymmetric Bioreduction: A study detailed the design of an optimal time-varying operating pH profile for the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate by baker's yeast, aiming to improve reaction yield and product optical purity through a data-driven method. This research showcases the potential for optimizing chemical reactions involving similar compounds for enhanced product quality (Chen et al., 2002).
  • Asymmetric Synthesis: The asymmetric synthesis of ethyl (R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate was performed using ethyl glyoxylate and isobutyraldehyde, emphasizing the influence of catalysts and reaction conditions on yield and enantioselectivity. This example illustrates the synthetic strategies that could be applied to the targeted compound for obtaining optically active intermediates (Wang Jin-ji, 2014).

Catalyst-Driven Synthesis and Reduction

  • Hydrogenation at Palladium Black: Research into the hydrogenation of ethyl esters of 4-phenyl-substituted 2,4-dioxobutyric acids revealed the production of ethyl 4-R-2-hydroxy-4-oxobutyrates, demonstrating the effectiveness of palladium black in facilitating such reactions. This process could be analogous to methods for synthesizing or modifying Ethyl 4-(4-hexylphenyl)-4-oxobutyrate (Slavinska et al., 2006).
  • Enzyme-catalyzed Asymmetric Synthesis: Enzyme-catalyzed reactions were employed for the asymmetric synthesis of optically active ethyl 4-phenyl-4-hydroxybutyrate, highlighting the potential of microbial cells to produce chiral building blocks. Such biocatalytic approaches may be relevant for producing chiral intermediates of Ethyl 4-(4-hexylphenyl)-4-oxobutyrate (Xia et al., 2013).

Material Science and Pharmaceutical Intermediates

  • Characterization of Antioxidants: A study on substituted aryl meroterpenoids from red seaweed identified potential antioxidant molecules, demonstrating the use of natural compounds in discovering novel antioxidants. This research angle could be explored for Ethyl 4-(4-hexylphenyl)-4-oxobutyrate if its structural analogs exhibit antioxidant properties (Chakraborty et al., 2016).

properties

IUPAC Name

ethyl 4-(4-hexylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-3-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21-4-2/h9-12H,3-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCUKRFRTAOHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401345
Record name ETHYL 4-(4-HEXYLPHENYL)-4-OXOBUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-hexylphenyl)-4-oxobutyrate

CAS RN

312943-18-3
Record name ETHYL 4-(4-HEXYLPHENYL)-4-OXOBUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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